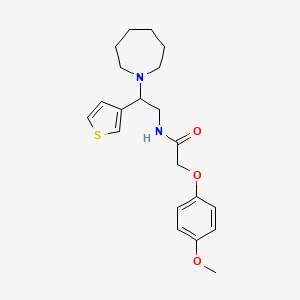
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an azepane ring, a thiophene moiety, and a methoxyphenoxy acetamide group, suggesting diverse pharmacological properties.
- Molecular Formula : C20H26N2O2S
- Molecular Weight : 358.5 g/mol
- CAS Number : 946272-64-6
| Property | Value |
|---|---|
| Molecular Formula | C20H26N2O2S |
| Molecular Weight | 358.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or receptor modulator, influencing pathways involved in inflammation, cancer progression, or microbial resistance.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the thiophene ring is often associated with increased activity against bacterial strains. Studies have shown that derivatives of thiophene can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects.
Anti-inflammatory Effects
The methoxyphenoxy acetamide group may contribute to anti-inflammatory activities. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.
Anticancer Potential
The structural components of this compound suggest potential anticancer properties. Studies on related compounds indicate that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Study : A study evaluated the antimicrobial efficacy of thiophene derivatives against a range of pathogens, highlighting their potential as lead compounds for antibiotic development.
- Findings : The derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that the incorporation of the thiophene moiety enhances antibacterial activity.
-
Anti-inflammatory Research : A study focused on the anti-inflammatory properties of methoxy-substituted phenolic compounds demonstrated their ability to reduce inflammation in murine models.
- Results : Compounds similar to this compound significantly decreased levels of TNF-alpha and IL-6, suggesting a mechanism for reducing inflammation.
-
Anticancer Activity : Research on azepane-containing compounds showed promising results in inhibiting cancer cell proliferation.
- : The compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating potent activity comparable to established chemotherapeutics.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-18-6-8-19(9-7-18)26-15-21(24)22-14-20(17-10-13-27-16-17)23-11-4-2-3-5-12-23/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMFWFERCZUKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













